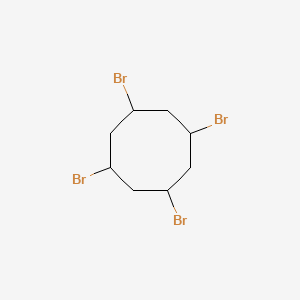
1,3,5,7-Tetrabromocyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5,7-Tetrabromocyclooctane is a brominated organic compound with the molecular formula C8H12Br4 It is a derivative of cyclooctane, where four bromine atoms are substituted at the 1, 3, 5, and 7 positions
Preparation Methods
1,3,5,7-Tetrabromocyclooctane can be synthesized through the bromination of cyclooctane. The reaction typically involves the addition of bromine (Br2) to cyclooctane in the presence of a catalyst or under UV light to facilitate the substitution reaction. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields of the desired product.
Industrial production methods for this compound may involve continuous flow reactors where bromine is added to cyclooctane in a controlled manner to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and high-performance liquid chromatography (HPLC), can further enhance the purity of the final product .
Chemical Reactions Analysis
1,3,5,7-Tetrabromocyclooctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of hydroxylated or aminated derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield cyclooctane or partially brominated cyclooctane derivatives.
Oxidation Reactions: Oxidizing agents, such as potassium permanganate (KMnO4), can oxidize this compound to form cyclooctane derivatives with functional groups like ketones or carboxylic acids.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,5,7-Tetrabromocyclooctane has several scientific research applications, including:
Flame Retardants: Due to its bromine content, this compound is used as a flame retardant in various materials, including textiles, plastics, and paints.
Materials Science: The compound is studied for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Environmental Studies: Research on the environmental impact and degradation pathways of brominated compounds, including this compound, is ongoing to understand their persistence and potential effects on ecosystems.
Mechanism of Action
The mechanism by which 1,3,5,7-tetrabromocyclooctane exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These bromine radicals react with free radicals generated during the combustion process, thereby interrupting the chain reactions that sustain the fire. This results in a reduction of the overall heat release and slows down the combustion process .
Comparison with Similar Compounds
1,3,5,7-Tetrabromocyclooctane can be compared with other brominated flame retardants, such as:
1,2,5,6-Tetrabromocyclooctane: Another brominated derivative of cyclooctane, which is also used as a flame retardant.
Hexabromocyclododecane (HBCD): A widely used brominated flame retardant with a different cyclic structure.
The uniqueness of this compound lies in its specific bromination pattern, which can influence its reactivity and applications compared to other brominated compounds.
Properties
CAS No. |
31454-48-5 |
|---|---|
Molecular Formula |
C8H12Br4 |
Molecular Weight |
427.80 g/mol |
IUPAC Name |
1,3,5,7-tetrabromocyclooctane |
InChI |
InChI=1S/C8H12Br4/c9-5-1-6(10)3-8(12)4-7(11)2-5/h5-8H,1-4H2 |
InChI Key |
RTLBBTQCDMYRRE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC(CC1Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















